molecular formula C9H8BrNO4 B1440837 3-(4-Bromo-2-nitrophenyl)propanoic acid CAS No. 1086386-16-4

3-(4-Bromo-2-nitrophenyl)propanoic acid

Cat. No. B1440837
CAS RN: 1086386-16-4
M. Wt: 274.07 g/mol
InChI Key: ZYCLOPCPLDELLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-(4-bromo-2-nitrophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has been synthesized, with its CAS Number being 1695756-14-9 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, 3-(4-Nitrophenyl)propanoic acid has been studied for its chemical properties .

Scientific Research Applications

Synthesis of Beta-Lactams

3-(4-Bromo-2-nitrophenyl)propanoic acid: plays a crucial role in the synthesis of beta-lactams . Beta-lactams are a class of antibiotics that include penicillin and its derivatives. The compound can be used to initiate cyclization reactions that form the beta-lactam ring, which is essential for the antibiotic activity.

Quaternization Agent in Biosensors

This compound serves as a quaternization agent in the development of amperometric biosensors . These biosensors are used for the detection of various biological and chemical substances. The quaternization process helps to enhance the sensitivity and specificity of the biosensors.

Alkylation of Sulfur Compounds

The acid is used to alkylate mercaptans and other sulfur-containing compounds . This reaction is significant in the field of organic synthesis where sulfur compounds are used as intermediates in the production of more complex molecules.

Preparation of Fluoren-9-yl Derivatives

It is involved in the preparation of compounds like t-butyl 2-(phenylthiomethyl)propenoate and related fluoren-9-yl derivatives . These derivatives are important in pharmaceutical research and development, particularly in the creation of new drug molecules.

Material Science Applications

In material science, 3-(4-Bromo-2-nitrophenyl)propanoic acid can be used to modify the surface properties of materials . This modification can alter the adhesion, wettability, and other surface characteristics, which is valuable in various industrial applications.

Chemical Intermediate

As a chemical intermediate, this compound is used in the synthesis of a wide range of organic molecules . Its reactive bromo and nitro groups make it a versatile building block for constructing complex structures in medicinal chemistry and other fields of chemical research.

Mechanism of Action

Safety and Hazards

The safety data sheet for similar compounds, such as 3-(4-Nitrophenyl)propanoic acid, indicates that it causes severe skin burns and eye damage .

Future Directions

The future directions for the study of similar compounds have been suggested . For instance, 3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid is being studied for its potential applications .

properties

IUPAC Name

3-(4-bromo-2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCLOPCPLDELLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675442
Record name 3-(4-Bromo-2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086386-16-4
Record name 4-Bromo-2-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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